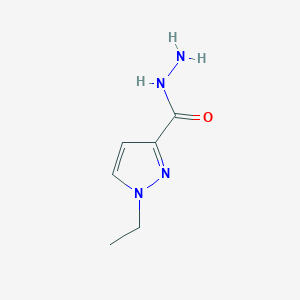

1-ethyl-1H-pyrazole-3-carbohydrazide

Übersicht

Beschreibung

1-Ethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C6H10N4O. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydrazine hydrate. The reaction conditions often include the use of ethanol as a solvent and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Ethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-ethyl-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article highlights its applications across several domains, including medicinal chemistry, agricultural science, and materials science, supported by relevant data and case studies.

Structure and Composition

This compound has the molecular formula . The compound features a pyrazole ring, which is known for its diverse biological activities, and a carbohydrazide functional group that enhances its reactivity and interaction with biological targets.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a study demonstrated that synthesized pyrazole derivatives showed comparable efficacy to indomethacin in reducing inflammation in animal models .

Case Study: Anti-inflammatory Activity

A series of derivatives were synthesized and tested for their ability to inhibit carrageenan-induced paw edema in rats. Compounds 2e and 2f displayed potent anti-inflammatory effects, surpassing the activity of standard treatments like indomethacin .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that compounds derived from this pyrazole demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antimicrobial Efficacy

In one investigation, several synthesized pyrazole derivatives were tested against multiple bacterial strains. The results indicated that some compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as new antimicrobial agents .

Agricultural Chemistry

The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its role in enhancing crop protection and yield is significant, making it valuable in agricultural applications .

Case Study: Agrochemical Development

Research has focused on the synthesis of pyrazole-based fungicides that utilize this compound as a key building block. These compounds have shown promising results in protecting crops from fungal pathogens while promoting plant health .

Material Science

In material science, this compound is explored for developing novel polymers and coatings. Its unique properties allow for improved durability and resistance to environmental factors, making it suitable for various industrial applications .

Data Summary

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-1H-pyrazole-3-carbohydrazide can be compared with other pyrazole derivatives, such as:

1-Phenyl-1H-pyrazole-3-carbohydrazide: This compound has a phenyl group instead of an ethyl group, which can influence its reactivity and biological activity.

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: The presence of additional methyl groups can affect the compound’s stability and solubility.

1-Benzyl-1H-pyrazole-3-carbohydrazide: The benzyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-Ethyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl hydrazine with pyrazole derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the synthesized compound. For instance, the IR spectrum displays characteristic peaks for NH and C=O functional groups, while NMR provides insights into the chemical environment of protons in the molecule .

Biological Activities

This compound exhibits various biological activities:

1. Anti-inflammatory Activity

Research indicates that this compound has potent anti-inflammatory effects. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, compounds derived from this pyrazole exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

2. Anticancer Properties

The compound has demonstrated anticancer activity in several studies. It affects cancer cell proliferation by inducing apoptosis and inhibiting tumor growth through various pathways, including the modulation of apoptotic markers and cell cycle regulators .

3. Antioxidant Effects

As an antioxidant, this compound scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on COX enzymes, preventing substrate access and thus inhibiting prostaglandin synthesis.

- Cell Signaling Pathways : It may also modulate key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .

Case Studies

Several studies highlight the efficacy of this compound:

Comparison with Related Compounds

Comparative analysis with similar pyrazole derivatives reveals unique properties of this compound:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-Phenyl-1H-pyrazole-3-carbohydrazide | Contains a phenyl group instead of ethyl | Enhanced lipophilicity but lower anti-inflammatory activity |

| 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | Additional methyl groups | Increased stability but less effective against COX enzymes |

| 4-Chloro derivative | Chlorine substitution | Exhibits stronger antibacterial properties but reduced anticancer activity |

Eigenschaften

IUPAC Name |

1-ethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKYJZRFJOKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599105 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-35-5 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.